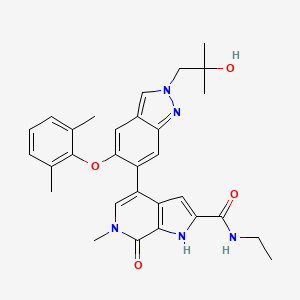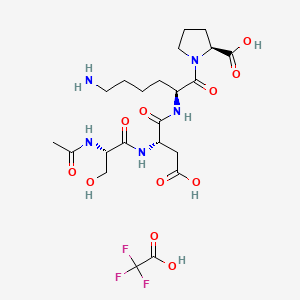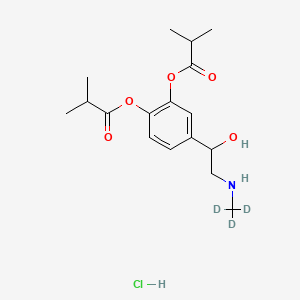
Epinephrine impurity 19-d3 (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Epinephrine impurity 19-d3 (hydrochloride) is a deuterium-labeled derivative of epinephrine impurity 19. Deuterium is a stable isotope of hydrogen, and its incorporation into drug molecules is often used as a tracer for quantitation during the drug development process. This compound is primarily used in scientific research to study the pharmacokinetic and metabolic profiles of drugs .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of epinephrine impurity 19-d3 (hydrochloride) involves the incorporation of deuterium into the epinephrine impurity 19 molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific reaction conditions and reagents used can vary, but common methods include the use of deuterated solvents and catalysts to facilitate the exchange of hydrogen for deuterium .
Industrial Production Methods
Industrial production of epinephrine impurity 19-d3 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and controlled conditions to ensure the purity and consistency of the final product. The compound is typically produced in facilities that adhere to strict regulatory standards to ensure its suitability for research purposes .
化学反応の分析
Types of Reactions
Epinephrine impurity 19-d3 (hydrochloride) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding deuterated quinones.
Reduction: Reduction reactions can convert the compound back to its deuterated alcohol form.
Substitution: Deuterium atoms can be replaced with other substituents under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield deuterated quinones, while reduction can produce deuterated alcohols .
科学的研究の応用
Epinephrine impurity 19-d3 (hydrochloride) has several scientific research applications, including:
Chemistry: Used as a tracer in studies of reaction mechanisms and kinetics.
Biology: Helps in understanding metabolic pathways and enzyme interactions.
Medicine: Assists in the development of new drugs by providing insights into their pharmacokinetics and metabolism.
Industry: Used in quality control and validation of analytical methods for drug development.
作用機序
The mechanism of action of epinephrine impurity 19-d3 (hydrochloride) is similar to that of epinephrine impurity 19. It interacts with various molecular targets, including adrenergic receptors, to exert its effects. The incorporation of deuterium can influence the compound’s pharmacokinetic and metabolic profiles, potentially altering its interaction with these targets .
類似化合物との比較
Epinephrine impurity 19-d3 (hydrochloride) is unique due to the incorporation of deuterium, which distinguishes it from other similar compounds. Some similar compounds include:
Epinephrine impurity 19: The non-deuterated form of the compound.
Deuterated analogs of other adrenergic compounds: These include deuterated versions of norepinephrine and dopamine.
The uniqueness of epinephrine impurity 19-d3 (hydrochloride) lies in its use as a tracer for studying the pharmacokinetics and metabolism of drugs, providing valuable insights that are not possible with non-deuterated compounds .
特性
分子式 |
C17H26ClNO5 |
|---|---|
分子量 |
362.9 g/mol |
IUPAC名 |
[4-[1-hydroxy-2-(trideuteriomethylamino)ethyl]-2-(2-methylpropanoyloxy)phenyl] 2-methylpropanoate;hydrochloride |
InChI |
InChI=1S/C17H25NO5.ClH/c1-10(2)16(20)22-14-7-6-12(13(19)9-18-5)8-15(14)23-17(21)11(3)4;/h6-8,10-11,13,18-19H,9H2,1-5H3;1H/i5D3; |
InChIキー |
WIWBBOTXZXENJY-OWKBQAHQSA-N |
異性体SMILES |
[2H]C([2H])([2H])NCC(C1=CC(=C(C=C1)OC(=O)C(C)C)OC(=O)C(C)C)O.Cl |
正規SMILES |
CC(C)C(=O)OC1=C(C=C(C=C1)C(CNC)O)OC(=O)C(C)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



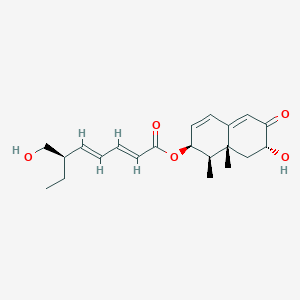
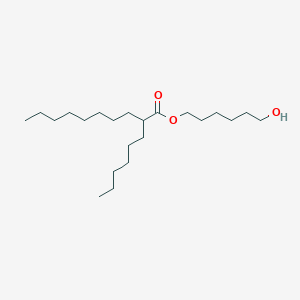


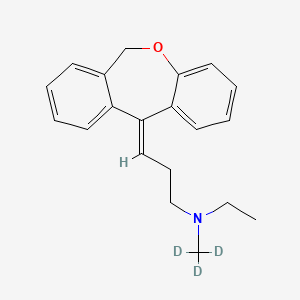


![NBD-PE [N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolaMine, triethylaMMoniuM salt]](/img/structure/B12411055.png)


